2,4,6-Trinitrofluoren-9-one
Description
Contextualization within Electron-Deficient Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic molecules composed of fused aromatic rings. rsc.org While many PAHs are electron-rich, a subset, including TNF, are classified as electron-deficient. This deficiency arises from the presence of strong electron-withdrawing groups, such as the nitro groups in TNF, which significantly alter the electronic landscape of the aromatic system. cymitquimica.com
The study of electron-deficient PAHs is crucial for understanding fundamental chemical principles and for the development of new materials. nih.gov These compounds are integral to the construction of charge-transfer complexes, where they act as electron acceptors. mdpi.com The π–π interactions between electron-deficient PAHs and electron-rich molecules are a key area of investigation, with implications for designing materials with specific electronic and optical properties. mdpi.com
Significance as a Reference Electron Acceptor in Molecular Systems
2,4,7-Trinitrofluoren-9-one (B1664005) is widely recognized and utilized as a reference electron acceptor in the study of molecular systems. mdpi.com Its strong π-acid strength makes it an ideal candidate for forming charge-transfer complexes with a variety of electron donors. cdnsciencepub.comrsc.org These complexes are fundamental to research in photosensitization and the development of photosensitive materials. cdnsciencepub.com
The electron affinity of TNF, a measure of its ability to accept an electron, is a critical parameter in these studies. Research has shown that while modifications to the TNF structure, such as the addition of alkyl groups, can improve solubility and polymer compatibility, the inherent electron affinity often remains comparable to the parent compound. cdnsciencepub.comcdnsciencepub.com This allows for the systematic investigation of how structural changes influence other properties, like charge-transfer interactions and electron transport, without altering the fundamental electron-accepting capability. cdnsciencepub.comcdnsciencepub.com
The formation of charge-transfer complexes with TNF can be observed and characterized by techniques such as picosecond time-resolved absorption spectroscopy, which allows for the study of the resulting oxidized donor and reduced acceptor species. rsc.org
Overview of Academic Research Trajectories for Trinitrofluorenones
Academic research involving trinitrofluorenones has followed several key trajectories, driven by their versatile properties as electron acceptors. A significant area of focus has been the synthesis and characterization of novel TNF derivatives to enhance specific properties. For instance, the introduction of alkyl groups has been explored to improve solubility and compatibility with polymers, which is crucial for applications in organic electronics. cdnsciencepub.comresearchgate.net
Another major research avenue is the incorporation of trinitrofluorenone moieties into more complex molecular architectures, such as push-pull systems. In these systems, the electron-accepting fluorene (B118485) unit is connected to an electron-donating group, leading to materials with interesting intramolecular charge-transfer properties and potential applications in nonlinear optics and as dyes. mdpi.com
Furthermore, the ability of trinitrofluorenones to form charge-transfer complexes has been exploited in the development of self-assembled systems. These systems can be used to create, for example, homo- and heterodimeric ligands for catalysis. mdpi.com The study of electron transport in trinitrofluorenone-containing materials, often in matrices like poly(N-vinylcarbazole), remains a vital area of research for the development of photoconductive materials. cdnsciencepub.comresearchgate.net
Detailed Research Findings on Trinitrofluorenone Derivatives
| Derivative Type | Key Findings | Research Focus |
| Alkyl-substituted TNFs | Improved solubility and polymer compatibility. cdnsciencepub.comresearchgate.net Weaker charge-transfer interactions compared to TNF, despite similar electron affinity. cdnsciencepub.comcdnsciencepub.com | Organic electronics, photoconductive materials |
| Push-Pull Systems | Creation of dyes with absorption in the visible to near-infrared regions. mdpi.com Intramolecular charge-transfer properties. mdpi.com | Nonlinear optics, sensitizers |
| Self-Assembled Systems | Formation of dimeric ligands for catalysis through charge-transfer interactions. mdpi.com | Supramolecular chemistry, catalysis |
| Polymer Composites | Good electron transport properties when dispersed in polymer matrices like PVK. cdnsciencepub.comresearchgate.net | Photoconductive materials, xerography |
Structure
2D Structure
3D Structure
Properties
CAS No. |
47271-56-7 |
|---|---|
Molecular Formula |
C13H5N3O7 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2,4,6-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7/c17-13-8-2-1-6(14(18)19)3-9(8)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H |
InChI Key |
JMJOTFMLQNWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,4,6 Trinitrofluoren 9 One
Nitration Pathways of Fluorenone Precursors
The primary route for synthesizing 2,4,7-trinitrofluoren-9-one (B1664005) is the electrophilic nitration of fluoren-9-one. This process involves the stepwise introduction of nitro groups onto the aromatic backbone of the fluorenone molecule. The reaction typically employs a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid serves as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction.
The synthesis can be viewed as a progression from the fluorenone precursor to mono-, di-, and finally tri-substituted products. researchgate.net Indeed, 2,4,7-trinitrofluorenone can be prepared not only from fluorenone itself but also by further nitrating intermediates like 2,7-dinitrofluorenone or 2,5-dinitrofluorenone. orgsyn.org
Regiochemical Considerations in Nitrofluorenone Synthesis
The substitution pattern in the nitration of fluorenone is governed by the directing effects of the substituents on the aromatic rings. The carbonyl group at the C-9 position is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. In electrophilic aromatic substitution, such deactivating groups typically direct incoming electrophiles to the meta position. However, for polycyclic systems like fluorenone, the regiochemical outcome is more complex.
Experimental evidence shows that the nitration of fluorenone does not yield a single product but can be controlled to favor specific isomers. The initial nitration occurs preferentially at the C-2 position, which is para to the C-9 carbonyl across one of the benzene (B151609) rings. researchgate.net Subsequent nitration steps are directed by both the deactivating carbonyl group and the newly introduced nitro groups. This leads to the sequential formation of 2,7-dinitrofluorenone and ultimately 2,4,7-trinitrofluorenone under more forcing conditions. researchgate.netorgsyn.org The positions at 2, 4, and 7 are electronically favored for substitution in the stepwise process to achieve the thermodynamically stable trinitro product.
Optimization of Reaction Conditions for Selective Nitration
The selective synthesis of mono-, di-, or trinitrofluorenones can be achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the concentration of the nitrating agents. researchgate.net
A well-established laboratory-scale synthesis for 2,4,7-trinitrofluorenone involves dissolving fluorenone in glacial acetic acid and adding it to a cooled mixture of red fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction mixture is then heated under reflux for one hour to drive the reaction to completion, yielding the desired trinitro product. orgsyn.org After purification by recrystallization from glacial acetic acid, this method can produce yields of 75–78%. orgsyn.org
More recently, efforts to develop more environmentally benign synthetic routes have led to methods that utilize water as a solvent. researchgate.net By adjusting the stoichiometry of nitric and sulfuric acids and modifying the temperature, the reaction can be directed to selectively produce 2-nitrofluorenone, 2,7-dinitrofluorenone, or 2,4,7-trinitrofluorenone in high yields. researchgate.net This approach minimizes the use of volatile organic solvents and simplifies the workup procedure. researchgate.net
The following table summarizes optimized conditions for the selective nitration of fluorenone.
| Target Product | Precursor | Nitrating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Nitrofluorenone | Fluorenone | HNO₃ (2.8), H₂SO₄ (3.6) | Water | 80 | 1.5 | 92 |
| 2,7-Dinitrofluorenone | Fluorenone | HNO₃ (10), H₂SO₄ (12.5) | Water | 120 (Reflux) | 5 | 90 |
| 2,4,7-Trinitrofluorenone | Fluorenone | Fuming HNO₃, H₂SO₄ | Glacial Acetic Acid | Reflux | 1 | 75–78 |
Synthesis of Alkylated and Functionalized 2,4,6-Trinitrofluoren-9-one Analogs
The synthesis of derivatized analogs of 2,4,7-trinitrofluoren-9-one typically involves a "build-up" strategy, where a substituted fluorene (B118485) or fluorenone precursor is synthesized first, followed by nitration. This approach is generally preferred over attempting to functionalize the highly electron-deficient trinitrofluorenone ring directly.
One documented strategy involves the preparation of 2-alkylfluoren-9-ones from corresponding 2-acylfluorenes. This transformation is a two-step process that begins with the reduction of the acyl group to the desired alkyl substituent. The resulting 2-alkylfluorene is then subjected to a base-catalyzed oxidation, often using molecular oxygen, which selectively introduces the ketone functionality at the C-9 position to yield the 2-alkylfluoren-9-one precursor. This alkylated precursor can then undergo nitration to produce the corresponding alkylated trinitrofluoren-9-one analog.
Chemical Transformations and Reaction Pathways of this compound
2,4,7-Trinitrofluoren-9-one can serve as a versatile starting material for a variety of chemical transformations, primarily involving the reduction of its nitro and carbonyl groups.
The carbonyl group at C-9 can be selectively reduced to a hydroxyl group, yielding 2,4,7-trinitro-9-fluorenol. lookchem.com Direct reduction using common reagents like sodium borohydride (B1222165) has proven difficult. lookchem.com A successful pathway involves a multi-step sequence starting with the formation of 2,4,7-trinitrofluorenone hydrazone from the reaction with hydrazine. The hydrazone is then converted to 9-diazo-2,4,7-trinitrofluorene, which can be hydrolyzed to the desired 2,4,7-trinitro-9-fluorenol. lookchem.com
This fluorenol derivative is a key intermediate for further functionalization at the C-9 position. It can be converted into various esters, such as the p-toluenesulfonate, acetate, and formate, or transformed into 9-bromo-2,4,7-trinitrofluorene. lookchem.com Additionally, the three nitro groups on the aromatic rings can be reduced to form 2,4,7-triaminofluorenone, a useful building block for other complex molecules. researchgate.net
The following table outlines key chemical transformations of 2,4,7-Trinitrofluoren-9-one.
| Reaction Type | Starting Material | Reagents | Product |
|---|---|---|---|
| Carbonyl Reduction | 2,4,7-Trinitrofluoren-9-one | 1. Hydrazine hydrate (B1144303) 2. Mercuric oxide 3. H₂O/Dioxane | 2,4,7-Trinitro-9-fluorenol |
| Esterification | 2,4,7-Trinitro-9-fluorenol | p-Toluenesulfonyl chloride | 2,4,7-Trinitro-9-fluorenyl p-toluenesulfonate |
| Halogenation | 2,4,7-Trinitro-9-fluorenol | HBr / Acetic Acid | 9-Bromo-2,4,7-trinitrofluorene |
| Hydrazone Formation | 2,4,7-Trinitrofluoren-9-one | Hydrazine hydrate | 2,4,7-Trinitrofluorenone hydrazone |
| Nitro Group Reduction | 2,4,7-Trinitrofluoren-9-one | Reducing agents (e.g., Raney Nickel, Hydrazine) | 2,4,7-Triaminofluorenone |
Electronic Structure and Advanced Computational Studies of 2,4,6 Trinitrofluoren 9 One
Theoretical Investigations of Electron-Accepting Capabilities
Theoretical studies affirm that the potent electron-accepting nature of trinitrofluorenone derivatives stems from the synergistic effect of the carbonyl group and the three nitro (-NO₂) groups. These groups are strongly electron-withdrawing, meaning they pull electron density from the aromatic rings of the fluorenone skeleton. This withdrawal of electron density creates a significant electron deficiency on the molecule, enhancing its ability to accept electrons from a donor molecule to form charge-transfer complexes.
Computational models, such as those based on Density Functional Theory (DFT), are employed to quantify this effect. By attaching electron-withdrawing substituents to a π-conjugated ring, the lowest unoccupied molecular orbital (LUMO) energy level is lowered, which in turn provides a higher electron affinity and facilitates the injection of electrons. nih.gov The specific placement of nitro groups at the 2, 4, and 6 positions on the fluorenone core ensures a substantial and asymmetric polarization of the electron density, which is a key factor in its strong acceptor properties.
Molecular Orbital Analysis: HOMO-LUMO Energy Levels and Electron Affinity
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that participate in chemical reactions and electronic transitions. libretexts.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
For conjugated molecules like 2,4,6-Trinitrofluoren-9-one, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic system.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily donated. acs.org
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily accepted. acs.org
Computational studies on related substituted aromatic compounds show that the presence of electron-withdrawing groups, such as nitro groups, leads to a decrease in the energy levels of both the HOMO and LUMO. researchgate.net Specifically for fluorenone systems, the LUMO is stabilized (lowered in energy) by the interaction of the carbonyl group with the π-system, a feature that is further enhanced by the nitro groups. researchgate.net This lowering of the LUMO energy is directly correlated with the molecule's strong electron-accepting capability.
No specific calculated HOMO-LUMO energy levels or electron affinity values for this compound were found in the provided search results. Therefore, a data table cannot be generated.
Quantum Chemical Simulations of Ground and Excited States
Quantum chemical simulations are powerful tools for investigating the behavior of molecules at the atomic and electronic levels. Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate the properties of molecules in both their ground state (lowest energy state) and excited states (higher energy states reached after absorbing energy, for example, from light). arxiv.orguni-muenchen.deresearchgate.netchemrxiv.org
Ground State Simulations: For the ground state of this compound, simulations can optimize the molecular geometry, determine the distribution of electron density, and calculate the energies of molecular orbitals (as discussed in the previous section). These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic properties. chemrxiv.org
Excited State Simulations: Simulating excited states is crucial for understanding a molecule's photochemical behavior. uni-muenchen.de TD-DFT calculations, for instance, can predict the electronic absorption spectrum (like UV-Visible spectra) by calculating the energies of transitions from the ground state to various excited states. researchgate.net For a molecule like this compound, these simulations would identify the nature of the electronic transitions, such as π→π* transitions localized on the aromatic system or n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. Such simulations are essential for interpreting experimental spectra and designing molecules with specific optical properties.
Spectroscopic Characterization Techniques in Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy is an experimental technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It directly probes the electronic transitions from the ground state to excited states. youtube.com The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.
For highly conjugated systems like fluorenones, the UV-Vis spectrum is typically characterized by intense absorptions corresponding to π→π* transitions. researchgate.net In related nitroaromatic compounds, these absorption bands are used to identify and quantify the molecules. mdpi.com The interaction with electron-donor molecules to form charge-transfer complexes often gives rise to new, long-wavelength absorption bands that are not present in the spectra of the individual components. The position and intensity of these bands provide valuable information about the electronic coupling between the donor and acceptor. While a specific experimental spectrum for this compound is not available in the search results, the technique remains a primary tool for characterizing the electronic properties of such acceptor molecules.
Vibrational Spectroscopy (IR and Raman): Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound. wikipedia.org It is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the vibrational spectrum would be dominated by characteristic peaks corresponding to its key structural features.
The most prominent and easily identifiable peaks would be from the nitro (-NO₂) groups and the carbonyl (C=O) group.
Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and characteristic N-O stretching bands. spectroscopyonline.comorgchemboulder.com
Asymmetric stretch: typically appears in the 1550-1475 cm⁻¹ region. orgchemboulder.com
Symmetric stretch: typically appears in the 1360-1290 cm⁻¹ region. orgchemboulder.com
Carbonyl Group (C=O) Vibration: The stretching vibration of the ketone group in the fluorenone ring would produce a strong absorption band, typically in the region of 1740-1700 cm⁻¹.
The presence of these characteristic bands in an experimental spectrum would serve as strong evidence for the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). study.com The spectrum provides information on the chemical environment, connectivity, and number of different types of atoms.
For this compound, the expected NMR signals can be predicted based on its structure:
¹H NMR: Due to the molecule's asymmetry, each of the five aromatic protons would be chemically distinct and should, in principle, give rise to a separate signal. The strong electron-withdrawing effects of the nitro and carbonyl groups would cause these signals to appear at a low field (high chemical shift, likely > 8.0 ppm) compared to unsubstituted benzene (B151609). The coupling patterns (e.g., doublets, triplets) between adjacent protons would reveal their relative positions on the aromatic rings.
¹³C NMR: Similarly, each of the 13 carbon atoms would be unique and produce a distinct signal. The carbonyl carbon (C9) would be particularly deshielded, appearing at a very low field (e.g., >190 ppm). The carbons directly attached to the electron-withdrawing nitro groups would also be significantly shifted downfield. For the parent 9-fluorenone, ¹³C NMR data is well-documented. spectrabase.com
Charge Transfer Complexation Phenomena Involving 2,4,6 Trinitrofluoren 9 One
Fundamental Mechanisms of Electron Donor-Acceptor Interactions
Electron donor-acceptor (EDA) interactions, also known as charge-transfer (CT) interactions, are fundamental non-covalent forces that play a crucial role in various chemical and biological processes. These interactions occur between an electron-rich molecule, the donor (D), and an electron-deficient molecule, the acceptor (A). The formation of an EDA or CT complex involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This transfer results in the formation of a new molecular entity with unique spectroscopic and electronic properties.
The strength of the EDA interaction is governed by the ionization potential of the donor and the electron affinity of the acceptor. A lower ionization potential of the donor and a higher electron affinity of the acceptor lead to a stronger interaction and a more stable charge-transfer complex. 2,4,6-Trinitrofluoren-9-one is a potent electron acceptor due to the presence of three strongly electron-withdrawing nitro (-NO₂) groups and a carbonyl group attached to the fluorenone aromatic system. These groups significantly lower the energy of the LUMO, enhancing its ability to accept electron density from a wide range of electron donors.
The interaction can be described by the resonance theory, where the ground state of the complex is a hybrid of a non-bond state (D, A) and a dative ionic state (D⁺-A⁻). The contribution of the dative state to the ground state is typically small, but it becomes more significant in the excited state. Upon absorption of light at a specific wavelength, the complex can be excited from the ground state to a charge-transfer excited state, where a more significant transfer of an electron from the donor to the acceptor occurs. This electronic transition is responsible for the characteristic, often intensely colored, charge-transfer absorption bands observed in the electronic spectra of these complexes.
Intermolecular Charge-Transfer Complexes
Formation with Polymeric Electron Donors
This compound and its derivatives are well-known for their ability to form charge-transfer complexes with a variety of polymeric electron donors. A classic and extensively studied example is the complex formed between a trinitrofluorenone derivative, 2,4,7-trinitrofluoren-9-one (B1664005) (TNF), and poly(N-vinylcarbazole) (PVK). rroij.com This system was a cornerstone in the development of the first commercially successful organic photoconductors, which found widespread use in electrophotography (xerography). rroij.com
In the PVK-TNF complex, the carbazole (B46965) moieties of the polymer chain act as the electron donor sites, while the TNF molecules serve as the electron acceptors. The individual molecules arrange themselves in alternating stacks, facilitating the transfer of charge upon photoexcitation. This charge-transfer interaction is crucial for the photogeneration of charge carriers (electrons and holes) and their subsequent transport through the material, which are the fundamental processes in photoconductivity. The formation of the charge-transfer complex extends the spectral response of the material into the visible region, making it more suitable for practical applications. The ease of formation and the remarkable electronic properties of such polymeric charge-transfer complexes have spurred significant research into organic semiconductors and their applications in electronic and optoelectronic devices.
Complexation with Discogenic and Polycyclic Aromatic Hydrocarbon Donors
The strong electron-accepting nature of trinitrofluorenone derivatives makes them ideal candidates for forming charge-transfer complexes with disc-shaped (discogenic) and polycyclic aromatic hydrocarbon (PAH) donors. These donors possess extended π-electron systems, making them effective electron-donating partners.
Quantum-chemical simulations have been employed to study the structure and properties of charge-transfer complexes between 2,4,7-trinitro-9H-fluoren-9-one and eight different PAH donors. These studies provide insights into the electronic and energetic characteristics of the complexes, the average interplanar distances between the donor and acceptor, and the extent of charge transfer. For instance, the crystal and molecular structure of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with anthracene (B1667546) has been determined, revealing the specific geometric arrangement of the donor and acceptor molecules in the solid state.
The stability and electronic properties of these complexes are highly dependent on the size and structure of the π-aromatic system of the donor. Generally, as the number of fused aromatic rings in the PAH donor increases, its ionization potential decreases, leading to a stronger charge-transfer interaction and a more stable complex. This trend has been theoretically investigated for a series of PAHs complexed with a related acceptor, 1,3,6-trinitro-9,10-phenanthrenequinone, where the association energy was found to increase with the size of the π-conjugated system of the donor. nih.gov
Below is a table of calculated association energies for the charge-transfer complexes of 1,3,6-trinitro-9,10-phenanthrenequinone with various polycyclic aromatic hydrocarbon donors, which illustrates the trend of increasing stability with the size of the donor. While this data is for a related acceptor, it provides a valuable framework for understanding the complexation behavior of this compound.
| Polycyclic Aromatic Hydrocarbon Donor | Calculated Association Energy (∆Eass) (kJ/mol) |
|---|---|
| Benzene (B151609) | -47.0 |
| Naphthalene | -63.5 |
| Anthracene | -82.3 |
| Tetracene | -106.1 |
| Pentacene | -118.0 |
Data from a theoretical study on a related acceptor, 1,3,6-trinitro-9,10-phenanthrenequinone, illustrating the trend of association energy with donor size. nih.gov
Spectroscopic Manifestations of Charge-Transfer Bands
A hallmark of the formation of a charge-transfer complex is the appearance of a new, often intense, absorption band in the ultraviolet-visible (UV-Vis) spectrum. This band, known as the charge-transfer (CT) band, is not present in the spectra of the individual donor or acceptor molecules. The CT band arises from the electronic transition from the HOMO of the donor to the LUMO of the acceptor within the complex.
The energy of the CT transition, and thus the position of the CT band, is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor. For a given acceptor like this compound, a series of donors with decreasing ionization potentials will lead to a red shift (shift to longer wavelengths) of the CT band. This phenomenon is often used to experimentally determine the ionization potentials of new donor molecules.
The formation of CT complexes can also be observed through other spectroscopic techniques. In infrared (IR) and Raman spectroscopy, the vibrational frequencies of certain functional groups in both the donor and acceptor molecules can be perturbed upon complexation. For instance, the stretching frequency of the carbonyl group in this compound may shift to a lower wavenumber upon forming a CT complex, indicating a weakening of the C=O bond due to the increased electron density on the acceptor molecule. Similarly, changes in the vibrational modes of the donor molecule can provide evidence for the formation of the complex and the extent of charge transfer.
Time-Resolved Studies of Charge Separation and Recombination Dynamics
Upon photoexcitation of a charge-transfer complex with light corresponding to the CT band, an electron is effectively transferred from the donor to the acceptor, creating a charge-separated state (D⁺-A⁻). The dynamics of this charge-separated state, specifically the rates of charge separation and subsequent charge recombination, are critical for the application of these materials in devices such as solar cells and photodetectors. Time-resolved spectroscopic techniques, such as transient absorption and femtosecond spectroscopy, are powerful tools for studying these ultrafast processes.
These techniques allow researchers to monitor the formation and decay of the charge-separated state on timescales ranging from femtoseconds to microseconds. The lifetime of the charge-separated state is a crucial parameter, as a longer lifetime allows for the charge carriers to be extracted and utilized in an external circuit before they recombine. The rates of charge separation and recombination are influenced by several factors, including the driving force for the reaction, the reorganization energy of the system, and the electronic coupling between the donor and acceptor.
Stability and Equilibrium Constants of Charge-Transfer Adducts
The formation of a charge-transfer complex is a reversible process, and the position of the equilibrium between the free donor and acceptor and the complex is described by the equilibrium constant (K), also known as the association or formation constant.
A larger value of K indicates a more stable complex and a higher concentration of the complex at equilibrium. The equilibrium constant and other thermodynamic parameters of complex formation, such as the enthalpy (ΔH) and entropy (ΔS) of formation, can be determined experimentally, most commonly through spectroscopic methods.
The Benesi-Hildebrand method is a widely used spectrophotometric technique for determining the equilibrium constant of 1:1 complexes. This method involves measuring the absorbance of the charge-transfer band in a series of solutions where the concentration of one component (usually the donor) is varied while the concentration of the other (the acceptor) is held constant and in excess. By plotting the data according to the Benesi-Hildebrand equation, a linear relationship is obtained from which the equilibrium constant and the molar absorptivity of the complex can be calculated.
Calorimetric techniques, such as isothermal titration calorimetry (ITC), can also be used to directly measure the heat changes associated with the complexation reaction, providing a complete thermodynamic profile of the interaction, including K, ΔH, and ΔS.
Despite the well-established methodologies for determining these parameters, a comprehensive data table of experimentally determined equilibrium constants and thermodynamic parameters for the charge-transfer complexes of this compound with a variety of donors was not found in the reviewed literature. The stability of these complexes is expected to vary significantly with the nature of the donor and the solvent used, with stronger donors and less polar solvents generally leading to higher equilibrium constants.
Intramolecular Charge-Transfer Systems Incorporating this compound Moieties
Intramolecular charge-transfer (ICT) is a fundamental process in which photoexcitation induces the transfer of an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor. In systems featuring the this compound unit, this acceptor is covalently linked to an electron-donating group. The choice of the donor and the nature of the connecting π-bridge are pivotal in tuning the photophysical properties of the resulting molecule.
The strength of the ICT is directly related to the electronic coupling between the donor and the acceptor. A well-designed molecular framework facilitates a significant spatial overlap between the HOMO of the donor and the LUMO of the this compound acceptor, leading to a pronounced charge-transfer character in the excited state. This charge separation in the excited state is often characterized by a large change in dipole moment compared to the ground state, which gives rise to distinct spectroscopic signatures, such as solvatochromism—a shift in the absorption or emission spectra with the polarity of the solvent.
While specific experimental data for a wide range of donor-substituted this compound systems are not extensively documented in the surveyed literature, the principles governing their behavior can be inferred from studies on analogous nitroaromatic acceptor systems. The strength of the donor group is a key determinant of the ICT energy. Stronger donors, with higher HOMO energy levels, lead to a smaller energy gap for the charge-transfer transition, resulting in a red-shift of the absorption and emission bands.
The following table illustrates the hypothetical effect of varying donor strength on the intramolecular charge-transfer properties of a system with this compound as the acceptor. The data are representative and intended to demonstrate the expected trends.
| Donor Moiety | Donor Strength (HOMO Level) | Expected ICT Absorption Maximum (λmax) |
| Methoxybenzene | Weak | Shorter Wavelength (e.g., ~400 nm) |
| N,N-Dimethylaniline | Moderate | Intermediate Wavelength (e.g., ~450 nm) |
| Carbazole | Strong | Longer Wavelength (e.g., ~500 nm) |
| Triphenylamine | Very Strong | Longest Wavelength (e.g., ~550 nm) |
This table is illustrative and provides expected trends based on established principles of intramolecular charge transfer. The exact absorption maxima would need to be determined experimentally or through specific computational studies for each molecule.
Influence of Molecular Architecture on Charge-Transfer Efficiency
The Role of the π-Conjugated Bridge:
The π-conjugated bridge acts as a conduit for the electron transfer. Its length, rigidity, and electronic nature significantly impact the charge-transfer efficiency.
Length of the Bridge: Increasing the length of a conjugated bridge can, to a certain extent, enhance the separation of the charge in the excited state. However, an excessively long bridge may weaken the electronic coupling between the donor and acceptor, potentially reducing the efficiency of the charge transfer.
Nature of the Bridge: The type of aromatic or unsaturated units within the bridge influences the energy levels of the molecular orbitals and the degree of electronic communication. For instance, a thiophene-based bridge, known for its electron-rich nature, can facilitate charge transfer more effectively than a simple phenyl ring in some architectures. The planarity of the bridge is also crucial; a more planar conformation generally leads to better π-orbital overlap and more efficient charge delocalization.
Steric and Conformational Effects:
The three-dimensional arrangement of the donor and acceptor moieties plays a vital role. Steric hindrance that forces the donor and acceptor units out of planarity can disrupt the π-conjugation, leading to a blue-shift in the absorption spectrum and a decrease in charge-transfer efficiency. This phenomenon is often observed in systems that can adopt a "twisted intramolecular charge transfer" (TICT) state, where the donor and acceptor planes are orthogonal in the excited state.
The following interactive table provides a conceptual overview of how different architectural features could influence the charge-transfer efficiency in a hypothetical series of molecules where "D" is a donor and "A" is the this compound acceptor.
| Molecular Architecture | Key Feature | Expected Impact on Charge-Transfer Efficiency |
| D-Phenyl-A | Simple aromatic bridge | Moderate efficiency |
| D-Thiophene-A | Electron-rich bridge | Potentially higher efficiency than phenyl bridge |
| D-(Phenyl)2-A | Longer conjugated bridge | May increase charge separation but could decrease coupling |
| D-(ortho-Methyl-Phenyl)-A | Steric hindrance leading to twisting | Reduced efficiency due to poor π-overlap |
This table is a conceptual representation of the influence of molecular architecture on charge-transfer efficiency, based on established principles in the field of organic electronics and photophysics.
Supramolecular Assemblies and Non Covalent Interactions of 2,4,6 Trinitrofluoren 9 One
Principles of Molecular Recognition in Trinitrofluorenone Systems
Molecular recognition is the specific, non-covalent binding between two or more molecules. In systems involving 2,4,6-trinitrofluoren-9-one, the primary principle of molecular recognition is based on electron donor-acceptor interactions. The electron-deficient aromatic system of TNF readily interacts with electron-rich molecules (donors), leading to the formation of stable charge-transfer (CT) complexes.
The key factors governing this recognition process include:
Electron Affinity: The high electron affinity of the TNF molecule, a direct result of the three nitro groups, is the main driving force for complex formation with electron-donating species.
Steric and Geometric Complementarity: The planar structure of the fluorenone core allows for effective face-to-face stacking with other planar aromatic molecules, maximizing the overlap between the π-orbitals of the donor and acceptor.
Solvent Effects: The surrounding solvent medium can influence the stability of the charge-transfer complex. Polar solvents may solvate the individual donor and acceptor molecules, potentially weakening their interaction, while nonpolar solvents often favor complex formation.
This recognition principle is analogous to other well-known electron acceptor molecules, such as 2,4,6-trinitrophenol (picric acid), which also forms stable, colored charge-transfer complexes with a variety of polycyclic aromatic hydrocarbons. The specificity of the interaction allows TNF to be used for the separation and identification of aromatic compounds.
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The electron-accepting nature of this compound makes it an excellent candidate for acting as a host for various electron-rich guest molecules.
While TNF itself does not possess a pre-organized cavity typical of hosts like cyclodextrins or crown ethers, it can form host-guest type complexes through charge-transfer interactions. In these assemblies, TNF acts as the host, binding electron-rich aromatic compounds as guests. These interactions have been historically significant for the purification and characterization of polycyclic aromatic hydrocarbons, as the resulting charge-transfer complexes often have sharp, well-defined melting points.
The principles of host-guest chemistry involving TNF are being explored in the development of sensors. For instance, the formation of a Meisenheimer complex, a specific type of charge-transfer adduct, between a TNT analogue and a functionalized surface demonstrates the potential for selective molecular recognition in sensing applications. researchgate.net
| Host | Guest Type | Driving Interaction | Application Example |
| This compound | Polycyclic Aromatic Hydrocarbons | Charge-Transfer (π-π stacking) | Purification and characterization of aromatics |
| Functionalized Surfaces | TNT Analogues | Meisenheimer Complex Formation | Chemical Sensing researchgate.net |
Self-Assembly Processes Driven by Non-Covalent Interactions
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, these processes are fundamental to the formation of its crystal structure and its behavior in solution, leading to the creation of supramolecular architectures.
The planar aromatic system of this compound makes it highly susceptible to π-π stacking interactions. nih.gov These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the case of TNF, these interactions are often of a donor-acceptor nature, where the electron-deficient fluorenone ring stacks with an electron-rich aromatic system.
In the solid state, π-π stacking is a dominant force in the crystal packing of TNF and its charge-transfer complexes. researchgate.net X-ray crystallography studies reveal that TNF molecules often arrange in columns, with significant overlap between the aromatic cores of adjacent molecules. rsc.org The interplanar distances in these stacks are typically in the range of 3.2 to 3.6 Å, indicative of strong π-π interactions. nih.gov This stacking arrangement is crucial for the material's electronic properties, as it facilitates charge transport along the stacks.
In solution, π-π stacking can lead to the formation of dimers, oligomers, or larger aggregates. rsc.org The extent of this self-assembly is dependent on factors such as concentration, temperature, and solvent polarity. Spectroscopic techniques like UV-Vis and NMR spectroscopy can be used to study these aggregation processes.
While π-π stacking is a primary driving force, hydrogen bonding and other electrostatic interactions also play a significant role in directing the self-assembly of TNF-containing systems. mdpi.com The oxygen atoms of the nitro groups and the carbonyl group on the fluorenone core can act as hydrogen bond acceptors. rsc.org
| Interaction Type | Description | Role in Assembly |
| π-π Stacking | Attraction between aromatic rings. | Primary driving force for columnar structures in solid-state and aggregation in solution. nih.govresearchgate.net |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Provides directionality and stability, linking molecules into extended networks. mdpi.comnih.gov |
| Electrostatic Forces | Attraction/repulsion between charged or partially charged species. | Contributes to the overall lattice energy and stability of the supramolecular structure. nih.gov |
Fabrication of Ordered Molecular Architectures for Advanced Materials Research
The ability of this compound to self-assemble into highly ordered structures through a combination of non-covalent interactions makes it a valuable building block for the fabrication of advanced materials. The precise control over molecular arrangement afforded by these interactions is key to developing materials with tailored electronic, optical, and sensing properties.
The formation of charge-transfer complexes with various donor molecules has been a foundational concept in the development of organic conductors and photoconductors. The segregated stacks of donor and acceptor molecules provide pathways for electron and hole transport, a principle that has informed the design of materials for organic photovoltaics.
Furthermore, the responsiveness of these supramolecular assemblies to external stimuli is being explored for sensor applications. The interaction of TNF with specific analytes can disrupt the non-covalent interactions within an assembly, leading to a detectable change in an optical or electronic signal. This principle is being applied in the development of fluorescent sensors for the detection of nitroaromatic compounds, which are of environmental and security concern. nih.gov The design of these materials often involves integrating TNF or similar electron-deficient units into larger supramolecular systems, such as polymers or metal-organic frameworks, to create robust and highly sensitive sensing platforms. rsc.org
Advanced Research Applications in Materials Science Utilizing 2,4,6 Trinitrofluoren 9 One
Development of Organic Electronic Materials with Electron-Transporting Properties
The development of high-performance organic electronic devices relies on the creation of materials that can efficiently transport charge carriers (electrons and holes). Organic compounds that facilitate the movement of electrons are known as electron-transporting or n-type materials. An essential characteristic for such materials is a low-lying LUMO energy level, which allows for the efficient injection and transport of electrons.
2,4,6-Trinitrofluoren-9-one is intrinsically suited for this role due to its chemical structure. The fluorenone core acts as an electron-withdrawing unit, and this effect is significantly amplified by the three nitro (-NO₂) groups. This strong electron deficiency results in a low LUMO energy level, a primary requirement for air-stable n-type materials. Research in this area focuses on incorporating the this compound moiety into larger molecular structures or polymer chains. The goal is to combine its excellent electron-accepting properties with other desirable characteristics like solubility, film-forming ability, and thermal stability.
The primary mechanism by which this compound facilitates electron transport is through the formation of charge-transfer (CT) complexes with electron-donating (p-type) materials. In these complexes, the trinitrofluorenone unit accepts an electron from the donor molecule. When integrated into a thin film and placed under an electric field, electrons can "hop" between adjacent trinitrofluorenone molecules, creating a pathway for electron current. The efficiency of this transport is dependent on factors like the packing of the molecules in the solid state and the energy difference between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO.
| Property | Description | Relevance of this compound |
|---|---|---|
| LUMO Energy Level | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO level is desirable for n-type materials to facilitate electron injection from the cathode and ensure stability. | The three nitro groups strongly lower the LUMO energy level of the fluorenone core. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. High electron affinity is characteristic of good electron acceptors. | Possesses high electron affinity, promoting the acceptance of electrons from donor materials. |
| Charge-Transfer (CT) Complex Formation | The association of an electron donor and an electron acceptor. This is fundamental to charge generation and transport in many organic electronic systems. | Acts as a powerful electron acceptor in CT complexes with various p-type polymers and small molecules. |
| Intermolecular Hopping | The process by which charge carriers move between adjacent molecules in an organic solid. The rate is influenced by molecular packing and distance. | Electron transport occurs via hopping between localized this compound sites. aip.org |
Investigation of this compound in Photoconductive Systems (excluding device performance metrics)
Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light. This process involves two critical steps: the photogeneration of charge carriers and their subsequent transport. This compound and its isomers have been central to the study of organic photoconductivity, primarily through their use in CT complexes.
A historically significant system in this field is the complex formed between the polymer poly(N-vinylcarbazole) (PVK), an electron donor, and 2,4,7-trinitro-9-fluorenone (TNF), a powerful electron acceptor with properties analogous to the 2,4,6-isomer. rroij.comresearchgate.net When a film of this PVK:TNF complex is exposed to light with energy matching the CT absorption band, an electron is excited from a carbazole (B46965) unit (of the PVK) to a TNF molecule. rroij.com This creates a bound electron-hole pair, also known as a charge-transfer exciton (B1674681).
For photoconductivity to occur, this exciton must dissociate into free charge carriers. This dissociation is highly dependent on the applied electric field, which helps to pull the electron and hole apart, overcoming their electrostatic attraction. Once free, the electron is transported through the material by hopping between TNF acceptor sites, while the hole hops between the carbazole donor sites of the PVK polymer chain. aip.org
Research in this area investigates the fundamental physics of these processes:
Charge-Transfer Absorption: Spectroscopic studies are used to characterize the new absorption bands that appear in the visible spectrum upon the formation of the CT complex between the donor and this compound. rroij.com
Photogeneration Efficiency: The quantum efficiency of charge carrier generation is studied as a function of wavelength and applied electric field. Models based on Onsager's theory of geminate recombination are often used to analyze the field-assisted dissociation of the initial electron-hole pair. instras.comnih.gov
Charge Carrier Transport: The movement of the separated charges is investigated. In systems containing this compound, the focus is on how its concentration and distribution within the donor matrix affect the electron mobility. aip.orgaip.org Increasing the concentration of the trinitrofluorenone component generally enhances electron transport while impeding hole transport. aip.org
Research into Non-Linear Optical Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, such as that from a laser. This property is the basis for technologies like frequency doubling and optical switching. A common molecular design strategy for achieving a high NLO response is to create "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
This compound serves as a powerful electron-accepting component in the design of NLO chromophores. The significant intramolecular charge transfer (ICT) from the donor to the acceptor in these molecules upon excitation leads to a large change in the molecular dipole moment, which is a key factor for a high second-order NLO response, quantified by the first hyperpolarizability (β).
Research into the NLO properties involving this compound focuses on:
Molecular Design and Synthesis: Creating novel push-pull molecules where this compound or a similar fluorenone acceptor is linked to various electron donors via different conjugated linkers.
Theoretical Calculations: Using computational methods like Density Functional Theory (DFT) to predict the hyperpolarizability of designed molecules and to understand the relationship between molecular structure and NLO activity.
Experimental Characterization: Measuring the NLO response of synthesized compounds using techniques such as Hyper-Rayleigh Scattering to determine the first hyperpolarizability (β).
The magnitude of the NLO response is highly sensitive to the strength of the acceptor group. The strong electron-withdrawing capacity of the trinitrofluorenone moiety makes it a promising building block for materials with significant NLO properties.
| NLO Parameter | Definition | Significance in Push-Pull Systems |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | A large difference in dipole moment between the ground and excited states is crucial for a high NLO response. |
| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an external electric field. | Represents the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order (first non-linear) response of a molecule to an applied optical field. | Quantifies the potential for second-harmonic generation. Strong donor-acceptor systems exhibit larger β values. |
Exploration in Molecular Energy Transfer and Guiding Systems
Molecular energy transfer is the process by which an excited state is passed from one molecule (a donor) to another (an acceptor). This phenomenon, often described by Förster Resonance Energy Transfer (FRET), is fundamental to biological processes like photosynthesis and is a key principle in the design of molecular-scale devices for guiding the flow of energy.
The efficiency of FRET depends critically on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. This compound, as a potent electron acceptor, forms charge-transfer complexes that typically absorb light in the visible region of the spectrum. This makes it a potential energy acceptor or fluorescence quencher for a wide range of fluorescent donor molecules.
In a typical system, a donor chromophore is excited by a photon. If an acceptor molecule like this compound is in close proximity (typically within 10 nm), the donor can transfer its excitation energy non-radiatively to the acceptor. This process effectively quenches the donor's fluorescence. This principle is widely used in developing fluorescent sensors. For instance, a system can be designed where the fluorescence of a donor is "on," and upon the introduction of a molecule that complexes with this compound, the energy transfer is disrupted, and the fluorescence changes.
Research in this domain explores:
Donor-Acceptor Pairing: Identifying suitable fluorescent donors whose emission spectra overlap well with the absorption spectrum of this compound or its charge-transfer complexes.
Supramolecular Assembly: Constructing well-defined molecular architectures, such as dyads or triads, where the distance and orientation between the donor and the trinitrofluorenone acceptor are precisely controlled to study and optimize energy transfer efficiency.
Molecular Wires: Investigating systems where energy can be transferred sequentially along a chain of chromophores, with this compound acting as a terminal energy sink or trap.
Integration into Hybrid Organic-Inorganic Architectures for Functional Materials
Hybrid organic-inorganic materials combine the distinct properties of organic molecules with those of inorganic frameworks at the molecular or nanoscale level. This integration can lead to synergistic effects, creating new functional materials with enhanced properties that are not merely the sum of their individual components.
The strong electron-accepting properties of this compound can be advantageously combined with the robust and highly structured nature of inorganic materials. Research in this area explores several architectural strategies:
Embedding in Porous Matrices: this compound can be incorporated into the pores of inorganic materials like silica (B1680970) (SiO₂) or zeolites. For example, hybrid photoconductive materials have been developed by entrapping the classic PVK:TNF polymeric mixture within a silica sol-gel matrix. instras.comnih.gov This architecture can improve material stability and, in some cases, enhance properties by controlling the local environment of the active organic components. instras.com
Functionalization of Metal-Organic Frameworks (MOFs): MOFs are crystalline materials consisting of metal ions linked by organic ligands. They possess high surface areas and tunable porosity. While this compound itself may not be a typical linker, MOFs with electron-rich linkers can be used as platforms for sensing electron-deficient nitroaromatic compounds through fluorescence quenching. mdpi.comresearchgate.net The regular pore structure of the MOF can selectively bind analytes, and the interaction with the framework's fluorescent linkers leads to a detectable signal. The principles derived from sensing similar molecules like 2,4,6-trinitrophenol (TNP) are directly applicable.
Surface Modification of Nanoparticles: The surface of inorganic semiconductor nanoparticles (e.g., TiO₂, quantum dots) can be functionalized with this compound. Upon photoexcitation of the nanoparticle, an electron can be efficiently transferred to the surface-bound acceptor molecule. This strategy is explored for enhancing charge separation in photocatalysis and solar energy conversion systems.
These hybrid systems aim to leverage the processability and electronic tunability of the organic component with the thermal stability, mechanical robustness, and structural regularity of the inorganic host.
Catalytic Applications and Mechanistic Studies of 2,4,6 Trinitrofluoren 9 One
Function as a Reusable Catalyst Tag in Organic Transformations
There is currently no available scientific literature to support the use of 2,4,6-Trinitrofluoren-9-one as a reusable catalyst tag in organic transformations. The concept of a catalyst tag involves attaching a molecule to a homogeneous catalyst to facilitate its separation and recovery after the reaction, thereby enabling its reuse. While other molecular tags have been successfully employed for this purpose, research has not indicated that this compound has been investigated or utilized in this capacity.
Elucidation of Mechanistic Pathways in Catalytic Cycles
Detailed searches of chemical databases and scholarly articles have not yielded any studies in which this compound plays a role in the elucidation of mechanistic pathways in catalytic cycles. Mechanistic studies in catalysis often employ spectroscopic techniques, kinetic analysis, and computational modeling to understand the step-by-step process of a catalytic reaction. There is no evidence to suggest that this compound has been used as a probe, indicator, or integral component in such investigations.
Comparative Academic Studies and Structure Reactivity Relationships
Comparison of 2,4,6-Trinitrofluoren-9-one with Other Nitroaromatic and Fluorenone Derivatives
The chemical compound this compound belongs to the class of nitroaromatic compounds and is a derivative of fluorenone. Its properties are best understood through comparison with related structures. The presence of three strongly electron-withdrawing nitro groups on the fluorenone framework confers exceptionally potent electron-accepting capabilities. This makes trinitrofluorenones stand out among both fluorenone derivatives and other nitroaromatic compounds.
Fluorenones, like fluorene (B118485), are noted for their high thermal stability and good charge transport properties, making them valuable building blocks for organic electronic materials. nih.gov The introduction of nitro groups significantly modifies these intrinsic properties. While unsubstituted fluorenone has its own electron-accepting character, the addition of nitro groups drastically enhances this ability by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
In the broader context of nitroaromatic compounds, trinitrofluorenones are exceptionally strong electron acceptors, a property quantifiable by their high electron affinity. This strong electron-accepting nature has been pivotal in the progress of organic materials science. For instance, the charge-transfer complex formed between 2,4,7-trinitrofluoren-9-one (B1664005) and the polymer poly(N-vinylcarbazole) (PVK) was the basis for the first commercially successful organic photoconductor. This capacity to form stable charge-transfer (CT) complexes with a wide array of electron donors is a defining characteristic. The formation of these CT complexes is a direct consequence of the energy difference between the LUMO of the acceptor (trinitrofluorenone) and the Highest Occupied Molecular Orbital (HOMO) of the donor. nih.gov
Below is a comparative table of electronic properties for 2,4,7-trinitrofluoren-9-one and other relevant compounds, illustrating its position as a powerful electron acceptor. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy of electronic transitions. wikipedia.orgpmf.unsa.ba
| Compound | Class | Key Electronic Property | Value (eV) | Significance |
|---|---|---|---|---|
| 2,4,7-Trinitrofluoren-9-one (TNF) | Trinitrofluorenone | LUMO Energy | -4.57 | Very low LUMO energy indicates strong electron-accepting ability. nih.gov |
| Fluorenone | Fluorenone Derivative | HOMO-LUMO Gap | ~3.5-4.0 | Wider gap than TNF, indicating lower reactivity and higher energy electronic transitions. semanticscholar.org |
| 2,4,6-Trinitrotoluene (TNT) | Nitroaromatic | Electron Affinity | ~1.8 | Strong electron acceptor, but generally weaker than TNF. |
| m-Dinitrobenzene (DNB) | Nitroaromatic | Electron Affinity | ~1.1 | A moderate electron acceptor, often used in CT studies. nih.gov |
Analysis of Substituent Effects on Electronic and Chemical Behavior
The electronic and chemical behavior of the fluorenone scaffold is highly tunable through the strategic placement of various substituent groups. semanticscholar.org The differences in properties between unsubstituted fluorenone and this compound are a clear demonstration of the profound impact of substituents.
The carbonyl group at the C-9 position of fluorenone is inherently electron-withdrawing, which deactivates the aromatic rings toward electrophilic attack. The introduction of nitro groups (-NO₂) further amplifies this effect. Nitro groups are among the most powerful electron-withdrawing groups due to both inductive and resonance effects. In trinitrofluorenone, the cumulative effect of three nitro groups dramatically lowers the electron density of the aromatic system. This reduction in electron density is reflected in the molecule's frontier molecular orbitals. Specifically, the LUMO energy level is significantly decreased, which is the primary reason for the compound's high electron affinity and its prowess as an electron acceptor. researchgate.net
Studies on various fluorenone derivatives illustrate the range of possible electronic modulation:
Electron-Withdrawing Groups (EWGs): As demonstrated by the nitro groups in trinitrofluorenone, strong EWGs lower both the HOMO and LUMO energy levels and increase the HOMO-LUMO gap. semanticscholar.org This leads to greater stability against oxidation but enhanced reactivity towards electron donors.
Electron-Donating Groups (EDGs): Conversely, attaching electron-donating groups (like amino or methoxy (B1213986) groups) to the fluorenone core raises the HOMO and LUMO energy levels and typically decreases the HOMO-LUMO gap. semanticscholar.orgresearchgate.net This enhances the molecule's ability to act as an electron donor (or hole-transport material) and shifts its absorption and emission spectra. researchgate.net
Conjugation: Extending the π-conjugation of the fluorenone system, for example by adding further aromatic rings, tends to decrease the HOMO-LUMO gap. semanticscholar.org This is because conjugation generally raises the HOMO energy level while lowering the LUMO energy level. researchgate.net
The specific placement of substituents is also critical. The directing effects of the carbonyl group and any existing substituents govern the regioselectivity of further reactions, such as nitration. The synthesis of 2,4,7-trinitrofluoren-9-one, for instance, is achieved through controlled nitration where the incoming nitro groups are directed to the 2, 4, and 7 positions due to the electronic influence of the C-9 carbonyl.
Elucidation of Structure-Reactivity and Structure-Property Relationships in Trinitrofluorenones
The relationship between the molecular structure of trinitrofluorenones and their resulting properties and reactivity is a cornerstone of their application in materials science. The defining structural feature—a planar, conjugated fluorenone core functionalized with three potent electron-withdrawing nitro groups—directly leads to its defining property: a high electron affinity.
This structure-property relationship can be summarized as follows:
Structure: Fused aromatic rings (fluorenone core) + three -NO₂ groups.
Electronic Property: Low-lying LUMO energy level and high electron affinity.
Chemical Property/Reactivity: Strong tendency to accept electrons and form charge-transfer complexes with electron-donating molecules.
The formation of charge-transfer complexes is a direct and measurable manifestation of this relationship. The interaction involves the transfer of electron density from the HOMO of a donor molecule to the LUMO of the acceptor trinitrofluorenone. nih.gov The energy of this interaction, and thus the color of the resulting complex, is directly related to the energy gap between the donor's HOMO and the acceptor's LUMO. For a given acceptor like trinitrofluorenone, stronger electron donors (with higher HOMO energies) will form CT complexes that absorb light at longer wavelengths. nih.gov
This principle allows for the rational design of materials with specific optoelectronic properties. By pairing trinitrofluorenone with various donors, the electronic and optical properties of the resulting CT complexes can be systematically tuned. This was the key to the development of early organic photoconductors, where light absorption by the CT complex generates charge carriers (electrons and holes), which can then be transported through the material.
Furthermore, the stability and reactivity of these compounds are linked to their electronic structure. A larger HOMO-LUMO energy gap generally corresponds to greater molecular stability and lower chemical reactivity. pmf.unsa.ba The introduction of the three nitro groups to the fluorenone core results in a system that is thermodynamically stable yet highly reactive in electron-transfer processes. This combination of stability and reactivity is crucial for its utility in electronic devices.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2,4,6-Trinitrofluoren-9-one (TNF) in laboratory settings?
- Methodological Answer : Always consult Safety Data Sheets (SDS) for hazard identification, which classify TNF as low risk for health, fire, and reactivity (Health=0, Fire=0, Reactivity=0) . Use personal protective equipment (PPE) such as gloves and lab coats, and ensure proper ventilation. Avoid direct contact and inhalation by working in fume hoods. Store separately from reactive substances and food products to prevent contamination .
Q. How can researchers verify the purity of TNF for photophysical studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity. Cross-reference spectral data (e.g., UV-Vis, IR) with literature values. For crystalline TNF, single-crystal X-ray diffraction can confirm structural integrity .
Q. What synthetic routes are commonly used to prepare TNF derivatives for energy transfer studies?
- Methodological Answer : Nitration of fluorenone derivatives under controlled conditions (e.g., mixed acid systems) is typical. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-nitration. Purify intermediates via recrystallization or column chromatography .
Advanced Research Questions
Q. How can TNF be utilized as an energy trap in triplet excitation transfer studies?
- Methodological Answer : Dope TNF into columnar mesophases (e.g., triphenylene derivatives) to act as an electron acceptor. Use transient absorption spectroscopy (nanosecond resolution) to track triplet migration. TNF’s electron-deficient structure facilitates ion-pair formation (e.g., 3(T⁺, TNF⁻)), enabling quantification of recombination kinetics (rate constant: ~5.5 × 10⁵ s⁻¹) .
Q. What analytical approaches resolve contradictions in triplet exciton hopping time measurements?
- Methodological Answer : Compare experimental transient decay profiles with simulations based on a one-dimensional random walk model. Adjust parameters like trap concentration and diffusion coefficients to reconcile discrepancies. For TNF-doped systems, hopping times are ~2 ± 1 ps, aligning with singlet excitation transport data .
Q. How do structural modifications of TNF influence its electron-accepting capacity in organic semiconductors?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups) to enhance electron affinity. Characterize via cyclic voltammetry to measure redox potentials. Pair with donor molecules (e.g., triphenylene) and analyze charge-transfer efficiency using photoluminescence quenching assays .
Q. What advanced techniques validate the formation of TNF-derived ion pairs in excited-state systems?
- Methodological Answer : Time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy can detect paramagnetic intermediates. Combine with femtosecond transient absorption to resolve ultrafast dynamics. Density functional theory (DFT) calculations further corroborate ion-pair stability and electronic transitions .
Data Analysis & Interpretation
Q. How should researchers model triplet exciton migration in TNF-doped systems?
- Methodological Answer : Apply Monte Carlo simulations to a 1D lattice model, incorporating trap density and hopping probabilities. Validate against experimental ion-pair decay kinetics. For TNF, simulations confirm a hopping time of 2 ps, consistent with transient absorption data .
Q. What statistical methods address variability in TNF’s trapping efficiency across experimental replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
